molecular formula C24H24N2O2 B3497613 5,6-Dimethyl-1-[2-(2-phenylmethoxyphenoxy)ethyl]benzimidazole

5,6-Dimethyl-1-[2-(2-phenylmethoxyphenoxy)ethyl]benzimidazole

Cat. No.: B3497613
M. Wt: 372.5 g/mol
InChI Key: VBCJOAZKPKQSJB-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1-[2-(2-phenylmethoxyphenoxy)ethyl]benzimidazole is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 5,6-Dimethyl-1-[2-(2-phenylmethoxyphenoxy)ethyl]benzimidazole typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes or other reagents under specific conditions. One common method includes reacting ortho-phenylenediamine with benzaldehydes using sodium metabisulphite as an oxidation agent in a solvent mixture under mild conditions . This process yields high efficiency and purity, making it suitable for both laboratory and industrial production.

Chemical Reactions Analysis

5,6-Dimethyl-1-[2-(2-phenylmethoxyphenoxy)ethyl]benzimidazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while substitution reactions can introduce various substituents on the benzimidazole ring .

Scientific Research Applications

5,6-Dimethyl-1-[2-(2-phenylmethoxyphenoxy)ethyl]benzimidazole has a wide range of scientific research applications:

Comparison with Similar Compounds

5,6-Dimethyl-1-[2-(2-phenylmethoxyphenoxy)ethyl]benzimidazole can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5,6-dimethyl-1-[2-(2-phenylmethoxyphenoxy)ethyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2/c1-18-14-21-22(15-19(18)2)26(17-25-21)12-13-27-23-10-6-7-11-24(23)28-16-20-8-4-3-5-9-20/h3-11,14-15,17H,12-13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCJOAZKPKQSJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CCOC3=CC=CC=C3OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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